N-(2-chlorobenzyl)-6-(1-(2-(cyclohexyl(methyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide
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Description
N-(2-chlorobenzyl)-6-(1-(2-(cyclohexyl(methyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide is a useful research compound. Its molecular formula is C28H35ClN4O4S and its molecular weight is 559.12. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
Research has demonstrated various methods for synthesizing compounds structurally similar to the specified compound, emphasizing the significance of stereochemistry and the formation of heterocyclic systems. For instance, studies on the synthesis of pyrimidine linked heterocyclics via microwave irradiation highlight the importance of structural arrangement for biological activity (Deohate & Palaspagar, 2020). Additionally, research into the synthesis and antimicrobial activity of pyrimidinone derivatives fused with thiophene rings using starting materials like 2-chloro-6-ethoxy-4-acetylpyridine underscores the versatility and potential of such compounds in creating new antimicrobial agents (Hossan et al., 2012).
Biological Applications
Compounds related to N-(2-chlorobenzyl)-6-(1-(2-(cyclohexyl(methyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide have been investigated for their potential biological activities. Studies have focused on evaluating the insecticidal and antimicrobial potential of pyrimidine and pyrazole derivatives, indicating their utility in developing new treatments for microbial infections and pest control (Deohate & Palaspagar, 2020). Furthermore, the exploration of methylglyoxal in food and living organisms, although not directly related to the compound , highlights the broad interest in pyrimidinone derivatives for understanding their impact on health and disease (Nemet et al., 2006).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-[1-[2-[cyclohexyl(methyl)amino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35ClN4O4S/c1-31(21-11-4-2-5-12-21)25(35)19-33-23-15-17-38-26(23)27(36)32(28(33)37)16-9-3-6-14-24(34)30-18-20-10-7-8-13-22(20)29/h7-8,10,13,15,17,21H,2-6,9,11-12,14,16,18-19H2,1H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAUHRBGKDSMHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC=CC=C4Cl)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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